![molecular formula C20H19N3O3 B2422243 2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 941895-91-6](/img/structure/B2422243.png)
2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a chemical compound with the molecular formula C20H19N3O3 and a molecular weight of 349.39 g/mol. This compound is known for its potential therapeutic applications and has been the subject of various scientific studies.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the observed anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Given its potential anti-tubercular activity, it is likely that the compound leads to the inhibition of mycobacterium tuberculosis growth .
Preparation Methods
The synthesis of 2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general synthetic route involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reagents are relatively stable and environmentally benign .
Chemical Reactions Analysis
2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential therapeutic applications, particularly in the field of medicinal chemistry. It has shown promise as an anti-tubercular agent and has been evaluated for its activity against Mycobacterium tuberculosis . Additionally, it has been investigated for its potential anti-inflammatory properties and its ability to inhibit specific enzymes involved in inflammatory pathways . The compound’s unique structure and reactivity make it a valuable candidate for further research in drug development and other scientific fields.
Comparison with Similar Compounds
2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can be compared to other benzamide derivatives, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds share similar structural features and have been studied for their potential therapeutic applications. this compound is unique in its specific substitution pattern and the presence of the methoxypyridazinyl group, which contributes to its distinct reactivity and biological activity .
Conclusion
This compound is a compound with significant potential in medicinal chemistry and other scientific fields. Its unique structure, reactivity, and biological activity make it a valuable candidate for further research and development. The compound’s synthesis, chemical reactions, and mechanism of action have been well-studied, providing a solid foundation for future investigations.
Properties
IUPAC Name |
2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-18-7-5-4-6-16(18)20(24)21-15-10-8-14(9-11-15)17-12-13-19(25-2)23-22-17/h4-13H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUWXGLKQQYDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
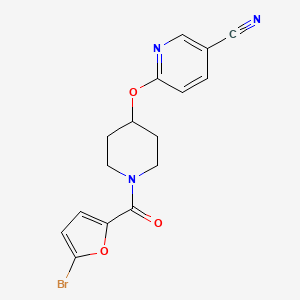

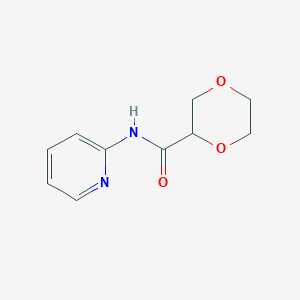
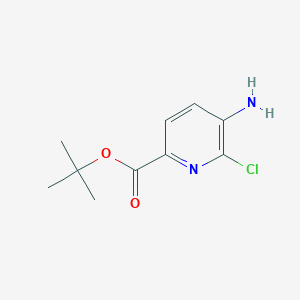
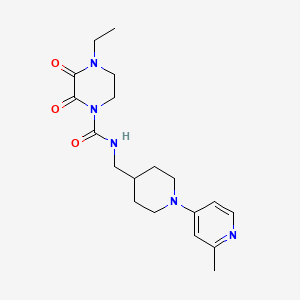
![Tert-butyl 3-cyclopropyl-2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2422172.png)
![tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride](/img/structure/B2422173.png)
![methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate](/img/structure/B2422174.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2422176.png)
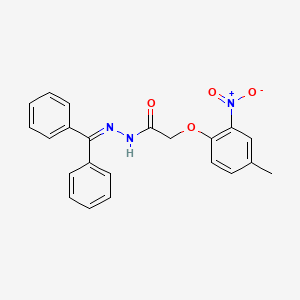
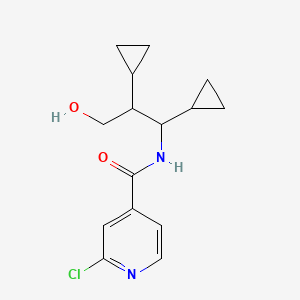
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2422179.png)
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2422182.png)
![Tert-butyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2422183.png)
